Cas no 157735-10-9 (1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(4-pentenyl)-)
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(4-pentenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(4-pentenyl)-
- 4,4,5,5-Tetramethyl-2-(pent-4-en-1-yl)-1,3,2-dioxaborolane
- 4-Pentenylboronicacidpinacolester
- EN300-6300627
- 4,4,5,5-tetramethyl-2-pent-4-enyl-1,3,2-dioxaborolane
- MFCD28043983
- F16288
- CS-0176208
- AS-47824
- AKOS037644163
- pent-4-en-1-ylboronic acid pinacol ester
- 4-Pentenylboronic acid pinacol ester
- 157735-10-9
- XH0334
-
- Inchi: 1S/C11H21BO2/c1-6-7-8-9-12-13-10(2,3)11(4,5)14-12/h6H,1,7-9H2,2-5H3
- InChI Key: MDJWICJDSRJONO-UHFFFAOYSA-N
- SMILES: O1B(CCCC=C)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 195.16713
- Monoisotopic Mass: 196.1634601g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- PSA: 18.46
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(4-pentenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1246878-1g |
4,4,5,5-Tetramethyl-2-(pent-4-en-1-yl)-1,3,2-dioxaborolane |
157735-10-9 | 97% | 1g |
¥1254 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1246878-5g |
4,4,5,5-Tetramethyl-2-(pent-4-en-1-yl)-1,3,2-dioxaborolane |
157735-10-9 | 97% | 5g |
¥4011 | 2023-04-15 | |
| Enamine | EN300-6300627-0.1g |
4,4,5,5-tetramethyl-2-(pent-4-en-1-yl)-1,3,2-dioxaborolane |
157735-10-9 | 0.1g |
$175.0 | 2023-07-06 | ||
| Enamine | EN300-6300627-0.25g |
4,4,5,5-tetramethyl-2-(pent-4-en-1-yl)-1,3,2-dioxaborolane |
157735-10-9 | 0.25g |
$183.0 | 2023-07-06 | ||
| Enamine | EN300-6300627-0.5g |
4,4,5,5-tetramethyl-2-(pent-4-en-1-yl)-1,3,2-dioxaborolane |
157735-10-9 | 0.5g |
$190.0 | 2023-07-06 | ||
| Enamine | EN300-6300627-1.0g |
4,4,5,5-tetramethyl-2-(pent-4-en-1-yl)-1,3,2-dioxaborolane |
157735-10-9 | 1.0g |
$199.0 | 2023-07-06 | ||
| Enamine | EN300-6300627-2.5g |
4,4,5,5-tetramethyl-2-(pent-4-en-1-yl)-1,3,2-dioxaborolane |
157735-10-9 | 2.5g |
$389.0 | 2023-07-06 | ||
| Enamine | EN300-6300627-5.0g |
4,4,5,5-tetramethyl-2-(pent-4-en-1-yl)-1,3,2-dioxaborolane |
157735-10-9 | 5.0g |
$576.0 | 2023-07-06 | ||
| Enamine | EN300-6300627-10.0g |
4,4,5,5-tetramethyl-2-(pent-4-en-1-yl)-1,3,2-dioxaborolane |
157735-10-9 | 10.0g |
$855.0 | 2023-07-06 | ||
| A2B Chem LLC | AI37610-1g |
4-Pentenylboronic acid pinacol ester |
157735-10-9 | 97% | 1g |
$103.00 | 2024-04-20 |
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(4-pentenyl)- Suppliers
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(4-pentenyl)- Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(4-pentenyl)-
1,3,2-Dioxaborolane, 4,4,5,5-Tetramethyl-2-(4-Pentenyl)
The compound 1,3,2-Dioxaborolane with the CAS number 157735-10-9 is a unique boron-containing heterocyclic compound that has garnered significant attention in the field of organic synthesis and materials science. Its structure features a dioxaborolane ring system with specific substituents that confer it with distinctive chemical properties. The molecule's full name is 4,4,5,5-Tetramethyl-2-(4-pentenyl)-1,3,2-dioxaborolane, which highlights its structural complexity and functional groups.
Recent studies have demonstrated that this compound exhibits remarkable reactivity in cross-coupling reactions. For instance, researchers have utilized it as a boron-based reagent in the Suzuki-Miyaura coupling reaction to synthesize biaryl compounds. The presence of the dioxaborolane ring and the 4-pentenyl substituent enhances its ability to act as a nucleophile in such reactions. This makes it a valuable tool in the construction of complex organic molecules with high precision.
One of the most notable advancements involving this compound is its application in the synthesis of biologically active molecules. Scientists have employed it to construct scaffolds for potential drug candidates. The tetramethyl groups on the dioxaborolane ring provide steric protection during reactions while maintaining reactivity at specific sites. This balance is crucial for achieving selective transformations in medicinal chemistry.
Furthermore, the compound's stability under various reaction conditions has been extensively studied. Researchers have found that its dioxaborolane structure imparts exceptional thermal stability compared to other boron-containing compounds. This property makes it suitable for use in high-temperature synthetic protocols or as a precursor for more complex materials.
In terms of synthesis routes, several methods have been developed to prepare 4,4,5,5-Tetramethyl-2-(4-pentenyl)-1,3,2-dioxaborolane. One common approach involves the reaction of a diene with a boron-based electrophile under controlled conditions. The use of transition metal catalysts has been shown to significantly enhance the yield and purity of the product. These methods are highly reproducible and have been adopted by various research groups worldwide.
The compound's applications extend beyond traditional organic synthesis. Recent explorations have highlighted its potential in polymer chemistry. By incorporating this dioxaborolane derivative into polymer backbones or side chains via click chemistry or other coupling methods, researchers have created materials with tailored electronic and mechanical properties. These materials show promise in applications such as sensors and advanced composites.
From an environmental standpoint, studies on the degradation pathways of this compound are ongoing. Initial findings suggest that it undergoes hydrolysis under specific conditions to form less complex boron-containing species. Understanding these degradation mechanisms is essential for assessing its environmental impact and ensuring sustainable practices in its use.
In conclusion,1,3,2-Dioxaborolane (CAS No: 157735-10-9) stands out as a versatile building block in modern organic chemistry. Its unique structure enables diverse applications across multiple disciplines while maintaining high reactivity and stability under varying conditions. As research continues to uncover new potential uses for this compound,it is poised to play an increasingly important role in both academic and industrial settings.
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